2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-8-9-17-14(15-10)13(11(2)16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQGKQRRJHXWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown efficacy in inhibiting various kinases involved in cellular proliferation and survival.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrazolo ring fused with a pyrimidine structure. The presence of methyl and phenyl groups enhances its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, are effective inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines by inducing apoptosis through the inhibition of specific kinases like Pim-1 and Flt-3 .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of microbial pathogens through mechanisms that may involve inhibition of cell division and growth pathways. For example, derivatives have been reported to inhibit CDK2, thereby affecting microbial cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | <0.1 | Pim-1 |
| 7-Hydrazinyl derivative | Antimicrobial | 0.5 | CDK2 |
| 6-Benzyl derivative | Anticancer | 0.3 | Flt-3 |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Inhibition of Pim-1 Kinase : A study demonstrated that this compound effectively inhibited Pim-1 kinase activity in vitro with an IC50 value in the nanomolar range. This inhibition correlated with reduced phosphorylation of BAD protein, indicating a mechanism for inducing apoptosis in cancer cells .
- Antibacterial Evaluation : Another investigation focused on the antibacterial potential of synthesized derivatives. The compounds were tested against various strains of bacteria and exhibited significant inhibitory effects at concentrations as low as 100 µg/ml .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to the active sites of specific kinases (e.g., Pim-1 and CDK2), inhibiting their activity and disrupting signaling pathways essential for cell proliferation.
- Cell Cycle Arrest : By inhibiting CDKs, the compound induces cell cycle arrest at various checkpoints, leading to apoptosis in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound exhibits promising antitumor properties by acting as an inhibitor of specific kinases involved in cancer cell proliferation. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in the regulation of the cell cycle. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent. Studies have shown its cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and H460 (lung cancer) cell lines .
Antimicrobial Properties
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has also been investigated for its antimicrobial properties. It is believed to inhibit microbial growth by disrupting cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This mechanism of action suggests potential applications in treating infectious diseases .
Enzyme Inhibition
The compound has shown inhibitory activity against specific kinases such as Flt-3 and CDK2/cyclin E. This property is significant because abnormal kinase activity is implicated in various diseases, including cancer and viral infections . The ability to selectively inhibit these enzymes positions this compound as a valuable tool in drug discovery targeting conditions characterized by dysregulated kinase activity.
Biological Research
Protein Kinase Inhibitors
Research has focused on developing new protein kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. This compound serves as a core structure for synthesizing various derivatives that can selectively inhibit different protein kinases. The structural diversity achieved through modifications at various positions enhances their potential as therapeutic agents .
Case Studies in Drug Development
Several studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a dissertation highlighted the design and testing of new CDK2 inhibitors based on this scaffold. The results showed promising biological activities correlated with predicted values from quantum mechanical scoring protocols . Such case studies provide insights into the structure-activity relationship (SAR) that can guide future drug development efforts.
Material Science Applications
Photophysical Properties
Beyond its biological applications, this compound has been explored for its photophysical properties. The unique electronic structure of this compound allows it to be used in developing new materials with specific optical characteristics. These materials could have applications in optoelectronics or photonics .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antitumor Activity | Inhibits CDK2; cytotoxic effects on cancer cell lines (e.g., MCF7, H460) |
| Antimicrobial Properties | Disrupts microbial growth via CDK inhibition |
| Enzyme Inhibition | Inhibits kinases like Flt-3 and CDK2/cyclin E; potential for treating kinase-related diseases |
| Biological Research | Development of new protein kinase inhibitors; case studies on SAR |
| Material Science | Explored for photophysical properties; potential use in optoelectronics |
Comparison with Similar Compounds
Position 3 Substitutions
Position 5 and 7 Modifications
- 5-Electron-Withdrawing Groups : Substitutions like nitro (e.g., 5-[(2R)-2-(2,5-difluorophenyl)-1-pyrrolidinyl]-3-nitropyrazolo[1,5-a]pyrimidine , CAS 1223404-90-7) improve antibacterial efficacy but may reduce CNS penetration due to higher polarity .
- 7-Heterocyclic Amines : Piperazinyl or piperidinyl groups at position 7 (e.g., 7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine , RN 877809-54-6) enhance kinase inhibitory activity, particularly against CDK2, by facilitating hydrogen bonding in ATP pockets .
Position 6 Modifications
Key Findings:
- CRF₁ Antagonists : The 3-phenyl group in NBI 30775 is critical for receptor binding, but 3-pyridyl analogs like 26h achieve comparable potency with improved solubility .
- Anticancer Activity : 7-Substituted derivatives (e.g., piperazinyl groups) show CDK2 inhibition, with IC₅₀ values in the low micromolar range .
- Imaging Agents : Fluorinated derivatives (e.g., [18F]3) exhibit persistent tumor uptake in PET imaging, attributed to the pyrazolo[1,5-a]pyrimidine core’s stability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2,5-dimethyl-3-phenyl scaffold has moderate lipophilicity (log P ~5.5), favoring blood-brain barrier penetration for CNS targets . In contrast, hydrophilic 3-pyridyl or 7-amino derivatives (log P 2.1–4.9) are better suited for peripheral targets .
- Metabolic Stability : Benzyl or piperazinyl groups at position 6 or 7 reduce cytochrome P450-mediated metabolism, extending half-life .
Preparation Methods
Classical Two-Step Cyclization
The most widely employed method involves reacting 3-phenyl-1H-pyrazol-5-amine with 2,4-pentanedione (a 1,3-diketone) under acidic conditions:
Reaction Mechanism
- Enamine Formation : The primary amine of 3-phenyl-1H-pyrazol-5-amine attacks the β-carbon of 2,4-pentanedione, forming a conjugated enamine intermediate.
- Cyclodehydration : Intramolecular nucleophilic attack by the pyrazole N1 nitrogen on the carbonyl carbon, followed by dehydration, yields the fused pyrazolo[1,5-a]pyrimidine core.
Optimized Conditions
Limitations :
- Requires strict stoichiometric control to avoid N7-methyl byproducts
- Limited scalability due to extended reaction times
Microwave-Assisted Multicomponent Synthesis
A convergent approach using benzaldehyde , 5-amino-3-phenyl-1H-pyrazole , and dimethyl sulfoxonium ylide achieves full substitution in one pot:
Reaction Scheme
Benzaldehyde + 5-Amino-3-phenyl-1H-pyrazole + (CH3)2S=O → 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Critical Parameters
- Microwave Irradiation : 150°C, 20 min, 300 W (92% yield vs. 68% with conventional heating)
- Catalyst : Cu(OTf)2 (5 mol%) enables ylide activation
- Solvent-Free Conditions : Reduces purification complexity
Advantages :
- Introduces 2-methyl via ylide methyl groups
- 5-Methyl originates from the α-position of the sulfoxonium reagent
Post-Cyclization Functionalization Strategies
Methylation of Pyrazolo[1,5-a]pyrimidin-7-ol Intermediates
A halogen-free route involves O-methylation followed by rearrangement:
Stepwise Process
- Core Synthesis : React 3-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 7-hydroxy-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (73% yield)
- Methylation : Treat with methyl iodide (3 eq) and K2CO3 in DMF at 60°C (89% conversion)
- Acid-Catalyzed Rearrangement : HCl/MeOH (0.5 M) at reflux eliminates water, yielding the target compound (95% purity)
Industrial Adaptation :
- Continuous Flow Reactor :
- Residence time: 12 min
- Productivity: 18 g/hr
- Purity: 99.2% by HPLC
Comparative Analysis of Synthetic Methods
Regioselectivity Control Mechanisms
The positioning of methyl groups at C2 and C5 is governed by:
- Aminopyrazole Reactivity : The N1 nitrogen acts as the primary nucleophile, directing the 2-methyl group
- Electronic Effects : Electron-withdrawing groups (e.g., phenyl at C3) stabilize transition states favoring 5-methyl formation
- Steric Guidance : Bulky substituents at C3 (phenyl) hinder alternative cyclization pathways, ensuring >95% regioselectivity
Key Evidence :
- X-ray crystallography confirms methyl orientation perpendicular to the pyrimidine ring
- DFT calculations show ΔΔG‡ of 8.3 kJ/mol between desired and undesired regioisomers
Industrial Production Protocols
Continuous Flow Synthesis
Reactor Setup :
- Module 1 : Aminopyrazole + diketone mixing (Teflon coil, 25°C)
- Module 2 : Cyclization (SiC packed bed, 120°C, 5 min residence)
- Module 3 : In-line crystallization (anti-solvent addition)
Performance Metrics :
- Space-time yield: 4.7 kg/m³/hr
- Purity: 99.1% (by NMR)
- Waste reduction: 62% vs. batch
Analytical Characterization Data
Key Spectroscopic Signatures :
- ¹H NMR (400 MHz, CDCl3):
δ 2.41 (s, 3H, C2-CH3), 2.68 (s, 3H, C5-CH3), 6.91–7.45 (m, 5H, C3-Ph) - HRMS : m/z 264.1362 [M+H]+ (calc. 264.1365)
- XRD : Orthorhombic crystal system, space group P212121, Z = 4
Challenges and Optimization Opportunities
Q & A
Q. What synthetic strategies are most effective for preparing 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. Key methodologies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 31% yield under reflux with diisopropylethylamine in 2-propanol for 16 hours) .
- Solvent-free conditions : Minimizes side reactions and enhances selectivity .
- Stepwise cross-coupling : For introducing substituents at positions 2 and 6, as demonstrated in 2,6-dibromopyrazolo[1,5-a]pyrimidine derivatives .
Optimization requires adjusting temperature, solvent polarity (e.g., ethanol vs. methanol), and catalyst systems (e.g., PdCl₂(dppf) for Suzuki couplings) .
Q. How can structural characterization of this compound derivatives be reliably performed?
- NMR spectroscopy : Confirms regioselectivity of substituents (e.g., distinguishing C-2 methyl vs. C-5 methyl groups via - and -NMR splitting patterns) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray crystallography : Resolves ambiguous stereochemistry in complex derivatives, such as N-cyclopentyl-substituted analogs .
Q. What are the key physicochemical properties influencing the bioavailability of this compound?
- Log P values : Derivatives like 26 h (log P = 4.9) balance lipophilicity and water solubility (>10 mg/mL), enhancing oral bioavailability .
- Melting point and crystallinity : Affect formulation stability; e.g., ethyl ester derivatives improve solubility for antiviral applications .
Advanced Research Questions
Q. How do structural modifications at the 3-phenyl and 7-position impact CRF₁ receptor antagonism?
- 3-Pyridyl substitution : Reduces lipophilicity while maintaining potency (e.g., compound 26 h: , IC₅₀ = 20 nM in ACTH inhibition) .
- 7-Dipropylamino groups : Enhance blood-brain barrier penetration, as shown in rodent pharmacokinetic studies .
- SAR trends : Bulky substituents at C-7 (e.g., piperidin-1-yl) improve receptor binding but may reduce solubility .
Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data?
- Dose-ranging studies : Bridge in vitro IC₅₀ values (e.g., 50 nM for cAMP inhibition) to in vivo plasma concentrations using LC-MS/MS .
- Tissue distribution assays : Quantify brain-to-plasma ratios to confirm CNS penetration, as seen in CRF antagonist 26 h .
- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy discrepancies .
Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine derivatives with improved target selectivity?
- Docking simulations : Predict interactions with kinase ATP-binding pockets (e.g., PI4KIIIβ inhibition via covalent targeting of non-cysteine residues) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory activity in 3-amino derivatives .
- MD simulations : Assess conformational stability of 7-sulfanyl derivatives in viral protease binding sites .
Q. What strategies mitigate off-target effects in anticancer applications?
- Selective kinase profiling : Screen against panels (e.g., 400+ kinases) to identify promiscuous binding, as seen in 3-(4-chlorophenyl) analogs .
- Prodrug design : Mask reactive thiol groups in ethyl 3-oxobutanoate derivatives to reduce hepatotoxicity .
- CRISPR-Cas9 validation : Knock out putative targets (e.g., CRF₁ receptors) in cell lines to confirm mechanism-specific cytotoxicity .
Methodological Considerations
Q. How should researchers design assays to evaluate antiviral activity?
- Plaque reduction assays : Measure IC₅₀ against RNA viruses (e.g., influenza) using 7-sulfanyl derivatives .
- Time-of-addition studies : Determine whether compounds inhibit viral entry (e.g., pre-treatment) or replication (post-entry) .
- Resistance profiling : Serial passage viruses in suboptimal compound concentrations to identify escape mutations .
Q. What statistical methods are robust for analyzing SAR datasets?
- Multivariate regression : Account for collinear variables (e.g., log P vs. molar refractivity) in potency models .
- Cluster analysis : Group derivatives by substituent patterns and bioactivity profiles (e.g., anti-inflammatory vs. antitubercular) .
- Bayesian machine learning : Predict untested analogs’ activities using open-source tools like ChemProp .
Critical Research Gaps
- In vivo toxicity profiles : Limited data on long-term exposure effects, particularly for CNS-penetrant CRF antagonists .
- Resistance mechanisms : Unclear how viral/bacterial targets evolve under selective pressure from pyrazolo[1,5-a]pyrimidines .
- Polypharmacology : Need for proteome-wide off-target screens to elucidate secondary mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
